(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone
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Overview
Description
(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone is a complex organic compound that features both pyrazole and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3,5-dimethylpyrazole with appropriate reagents under controlled conditions.
Formation of the indole ring: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling of the two moieties: The final step involves coupling the pyrazole and indole moieties through a methanone linkage. This can be done using reagents such as acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure allows for the exploration of new therapeutic targets and mechanisms of action.
Industry
In the industrial sector, the compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone involves its interaction with specific molecular targets. The pyrazole and indole moieties can interact with enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(4-benzhydrylpiperazino)(1,5-dimethyl-1H-pyrazol-3-yl)methanone: This compound features a similar pyrazole moiety but differs in the substituents on the indole ring.
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: This compound also contains a pyrazole ring but is fused with an imidazole ring.
Uniqueness
The uniqueness of (4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone lies in its combination of pyrazole and indole moieties, which allows for a wide range of chemical reactions and applications. Its structure provides a versatile platform for the development of new compounds with diverse biological and chemical properties.
Properties
IUPAC Name |
(4-chloro-1,5-dimethylpyrazol-3-yl)-(2,3-dihydroindol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-9-12(15)13(16-17(9)2)14(19)18-8-7-10-5-3-4-6-11(10)18/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRMIPCZDLTZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)N2CCC3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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